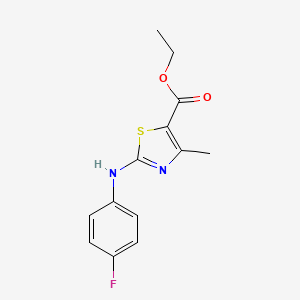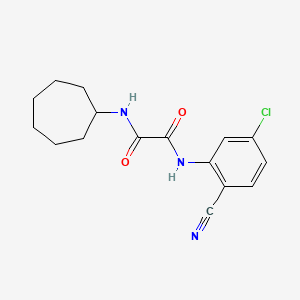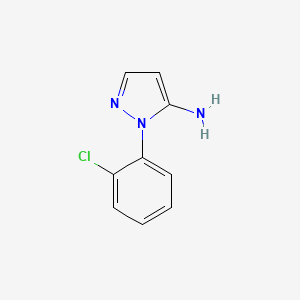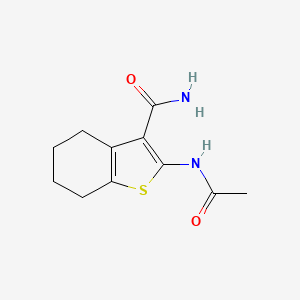![molecular formula C18H15ClN2OS B2828076 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one CAS No. 895104-93-5](/img/structure/B2828076.png)
1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one, also known as CP-544326, is a pyrazinone derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
作用機序
The mechanism of action of 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. For example, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. In addition, this compound has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one is its potential therapeutic applications for various diseases. This compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative disorders. Another advantage of this compound is its relatively simple synthesis method, which makes it readily available for laboratory experiments.
One limitation of this compound is its low solubility in water, which may limit its use in some experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one. One direction is to further investigate the mechanism of action of this compound, which may lead to the development of more effective therapeutic applications. Another direction is to explore the potential use of this compound in combination with other drugs for the treatment of various diseases. In addition, future studies could focus on improving the solubility of this compound to expand its use in laboratory experiments.
合成法
The synthesis of 1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one involves the reaction of 3-chlorophenylhydrazine with 2-methylbenzyl chloride in the presence of sodium hydride to form 3-(2-methylbenzyl)hydrazine. This intermediate is then reacted with 2-acetylthiophene in the presence of acetic anhydride to form this compound. The overall yield of this synthesis method is around 30%.
科学的研究の応用
1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has shown promising results for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. For example, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-13-5-2-3-6-14(13)12-23-17-18(22)21(10-9-20-17)16-8-4-7-15(19)11-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAPXKFMPULUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2827996.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2827997.png)
![3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one](/img/structure/B2827999.png)

![methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2828006.png)


![N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine](/img/structure/B2828009.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2828012.png)
![1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2828013.png)
![2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2828014.png)

![2-[(4-Nitrophenoxy)methyl]furan](/img/structure/B2828016.png)